molecular formula C20H21N3O3S B2908262 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886923-99-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2908262
CAS No.: 886923-99-5
M. Wt: 383.47
InChI Key: RIQMFFNBHQZLIJ-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroquinoline moiety linked via an ethanone bridge to a 2-(ethylsulfonyl)-substituted benzo[d]imidazole. The ethylsulfonyl group is an electron-withdrawing substituent that likely enhances metabolic stability and influences binding interactions.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-27(25,26)20-21-16-10-4-6-12-18(16)23(20)14-19(24)22-13-7-9-15-8-3-5-11-17(15)22/h3-6,8,10-12H,2,7,9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQMFFNBHQZLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Benzimidazole Analogs

  • 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS#749212-56-4) Structural Difference: Propylsulfonyl group replaces ethylsulfonyl. Molecular weight increases to 333.43 g/mol (vs. Reference: .

Benzimidazole Derivatives with Heterocyclic Substituents

  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone Structural Difference: Benzophenone and indole substituents replace dihydroquinoline and ethylsulfonyl groups. Biological Activity: Demonstrated antimicrobial effects against bacterial and fungal strains, with MIC values ranging from 8–32 µg/mL. The indole moiety may enhance DNA intercalation or membrane disruption. Reference: .
  • 1-(1H-Benzo[d]imidazol-1-yl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanones Structural Difference: Triazolylmethoxy group replaces ethylsulfonyl. Biological Activity: Compounds 4b, 4d, 4e, 4f showed potent antibacterial activity (MIC: 2–8 µg/mL) against S. aureus and E. coli. The triazole group may facilitate hydrogen bonding with microbial targets. Reference: .

Antioxidant and Antifungal Derivatives

  • 1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone Structural Difference: Oxadiazole-thio group replaces ethylsulfonyl. Biological Activity: Exhibited antioxidant activity (IC₅₀: 12–18 µM in DPPH assay), comparable to ascorbic acid. The thioether and oxadiazole groups likely contribute to radical scavenging. Reference: .
  • (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (Sertaconazole) Structural Difference: Oxime and dichlorophenyl groups replace dihydroquinoline and ethylsulfonyl. Biological Activity: Potent antifungal agent against Candida spp. (MIC: 0.5–2 µg/mL). The dichlorophenyl group enhances lipophilicity and membrane penetration. Reference: .

Enzyme-Targeted Analogs

  • (E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) Structural Difference: Tetrahydroxybutyl-imidazole replaces benzimidazole and dihydroquinoline. Biological Activity: Sphingosine 1-phosphate lyase (S1PL) inhibitor, reducing lymphocyte counts in autoimmune disorders. Phase II trials for rheumatoid arthritis showed dose-dependent efficacy. Reference: .

Mechanistic and Pharmacokinetic Insights

  • Sulfonyl vs. Thio Groups : Ethylsulfonyl (target compound) and oxadiazole-thio () substituents differ in electronic effects. Sulfonyl groups enhance metabolic stability, while thioethers may participate in redox reactions.
  • Ring Systems: Dihydroquinoline (target) vs. indole () vs. quinoline () influence π-stacking and solubility. Dihydroquinoline’s partial saturation may reduce planar rigidity compared to fully aromatic quinoline.
  • Biological Targets : Antimicrobial activity correlates with substituent hydrophobicity (e.g., propylsulfonyl vs. triazolylmethoxy), while enzyme inhibition (e.g., S1PL) requires specific hydrogen-bonding motifs (e.g., tetrahydroxybutyl in LX2931).

Q & A

Q. What are the recommended synthetic strategies for preparing this compound?

The synthesis typically involves multi-step alkylation or substitution reactions. A common approach is refluxing intermediates like 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with amines or sulfur-containing nucleophiles in polar aprotic solvents (e.g., dioxane or acetone) using potassium carbonate as a base. For example, reacting 2-mercaptobenzimidazole derivatives with alkyl halides under basic conditions can introduce sulfonyl or thioether groups . Key steps include:

  • Solvent selection : Acetone or dioxane for solubility and reaction efficiency.
  • Base : Triethylamine or K₂CO₃ to deprotonate intermediates.
  • Temperature : Reflux (80–100°C) for 16–24 hours to ensure completion .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), CH₂ groups (e.g., δ 4.50 ppm for benzylthio derivatives), and carbonyl carbons (δ 165–175 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and S=O (~1350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular formula.

Q. What reactivity patterns are observed in derivatives of this compound?

The ethylsulfonyl and benzoimidazole moieties drive reactivity:

  • Nucleophilic substitution : The sulfonyl group can undergo displacement with amines or thiols.
  • Electrophilic aromatic substitution : The quinoline ring is susceptible to halogenation or nitration.
  • Hydrolysis : Acidic/basic conditions may cleave the ethanone linkage, requiring pH control during reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve efficiency.
  • Solvent effects : Switching to DMF or DMSO can enhance solubility of intermediates.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) reduces side reactions.
    Contradictions in yield data (e.g., acetyl group removal in basic conditions ) highlight the need for protecting-group strategies.

Q. How should researchers address conflicting spectral data during characterization?

Discrepancies in NMR/IR data often arise from:

  • Tautomerism : Benzoimidazole derivatives may exhibit prototropic shifts, altering peak positions.
  • Solvent artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence chemical shifts.
  • Impurities : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What methodologies are suitable for evaluating biological activity?

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols).
  • Cellular studies : Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

Q. Can computational modeling predict this compound’s interactions with biological targets?

Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model electronic properties, while molecular docking (AutoDock Vina) predicts binding affinities to proteins like kinases or GPCRs . Key parameters include:

  • HOMO-LUMO gaps : Indicate reactivity.
  • Binding poses : Identify critical hydrogen bonds or π-π interactions.

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